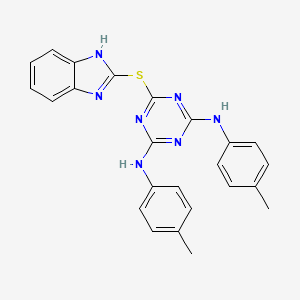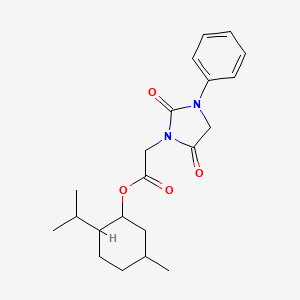![molecular formula C19H21N3O7 B11517608 N'-{(E)-[4-(beta-D-glucopyranosyloxy)phenyl]methylidene}pyridine-4-carbohydrazide](/img/structure/B11517608.png)
N'-{(E)-[4-(beta-D-glucopyranosyloxy)phenyl]methylidene}pyridine-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(4-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}PHENYL)METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE is a Schiff base hydrazone compound Schiff bases are a class of organic compounds typically formed by the condensation of primary amines with carbonyl compounds This specific compound is characterized by its complex structure, which includes a pyridine ring, a carbohydrazide group, and a trihydroxy oxane moiety
Preparation Methods
The synthesis of N’-[(E)-(4-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}PHENYL)METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE typically involves the following steps:
Condensation Reaction: The compound is synthesized through a condensation reaction between a substituted hydrazide and an aldehyde or ketone. The reaction is usually carried out in a solvent such as ethanol, methanol, or tetrahydrofuran under reflux conditions.
Reaction Conditions: The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone. The reaction time and temperature can vary depending on the specific reactants used.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
N’-[(E)-(4-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}PHENYL)METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the hydrazone moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring. Electrophilic substitution reactions can introduce various substituents, altering the compound’s properties.
Scientific Research Applications
N’-[(E)-(4-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}PHENYL)METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry, forming stable complexes with transition metals. These complexes are studied for their catalytic and electronic properties.
Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes, making it a candidate for drug development.
Medicine: The compound’s antiproliferative and antioxidative properties are explored for potential therapeutic applications, including cancer treatment and antioxidant therapy.
Industry: In industrial applications, the compound is used in the synthesis of advanced materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}PHENYL)METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE involves its interaction with molecular targets such as enzymes and metal ions. The compound’s hydrazone moiety can chelate metal ions, affecting their redox states and catalytic activities. Additionally, the compound can form hydrogen bonds and other non-covalent interactions with biological macromolecules, influencing their functions.
Comparison with Similar Compounds
N’-[(E)-(4-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}PHENYL)METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE can be compared with other Schiff base hydrazones, such as:
N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: This compound has similar structural features but differs in the substituents on the aromatic ring, leading to different chemical and biological properties.
N’-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide:
The unique combination of structural elements in N’-[(E)-(4-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}PHENYL)METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE contributes to its distinct chemical behavior and potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C19H21N3O7 |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
N-[(E)-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H21N3O7/c23-10-14-15(24)16(25)17(26)19(29-14)28-13-3-1-11(2-4-13)9-21-22-18(27)12-5-7-20-8-6-12/h1-9,14-17,19,23-26H,10H2,(H,22,27)/b21-9+/t14-,15-,16+,17-,19-/m1/s1 |
InChI Key |
JLTKHQOIUGCLNI-FQVIQFMJSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=CC=NC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CC=NC=C2)OC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1E)-1-{4-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B11517528.png)
![(2E)-2-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11517539.png)

acetyl}hydrazinylidene)butanamide](/img/structure/B11517543.png)
![3-bromo-5-(furan-2-yl)-N-[2-(morpholin-4-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11517548.png)
![5-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B11517550.png)
![ethyl (2E)-5-(1,3-benzodioxol-5-yl)-2-(2-bromo-4-hydroxy-5-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11517563.png)
![N-(2-{4-[(4-bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(4-ethoxyphenyl)ethanediamide](/img/structure/B11517564.png)
![6-{2-[(4-Methylphenyl)sulfanyl]ethyl}-2-phenylindolizine](/img/structure/B11517569.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-[(E)-(2-methoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11517585.png)
![6-bromo-N-({2-[2-(4-bromophenoxy)propanoyl]hydrazinyl}carbonothioyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11517591.png)

![(2Z,5Z)-2-[(2,6-dimethylphenyl)imino]-5-[3-methoxy-4-(propan-2-yloxy)benzylidene]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B11517600.png)
